2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of sulfonyl-containing heterocycles It is characterized by the presence of a fluorinated thiophene ring and a tetrahydroisoquinoline moiety
Preparation Methods
The synthesis of 2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Fluorination of Thiophene: The thiophene ring is fluorinated using reagents such as sulfur tetrafluoride or gaseous sulfur trifluoride.
Sulfonylation: The fluorinated thiophene is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine.
Formation of Tetrahydroisoquinoline: The sulfonylated fluorothiophene is reacted with tetrahydroisoquinoline under conditions that facilitate the formation of the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to its biological activity, including its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and sulfonyl group contribute to its binding affinity and specificity . The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline include:
2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: This compound has a chlorine atom instead of a fluorine atom on the thiophene ring.
2-[(5-Methylthiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: This compound has a methyl group instead of a fluorine atom on the thiophene ring.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to its analogues .
Properties
Molecular Formula |
C13H12FNO2S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(5-fluorothiophen-2-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H12FNO2S2/c14-12-5-6-13(18-12)19(16,17)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2 |
InChI Key |
OKQXJACURULUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.